molecular formula C6H5BrClN B114955 2-Bromo-6-chloro-4-methylpyridine CAS No. 157329-89-0

2-Bromo-6-chloro-4-methylpyridine

Cat. No.: B114955
CAS No.: 157329-89-0
M. Wt: 206.47 g/mol
InChI Key: PDCBQYZKWWAKCG-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-methylpyridine is a halogenated pyridine derivative. Pyridine derivatives are widely used in organic synthesis due to their versatile reactivity and ability to form stable complexes with metals. The presence of bromine, chlorine, and methyl groups on the pyridine ring makes this compound a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

Target of Action

2-Bromo-6-chloro-4-methylpyridine is primarily used as an intermediate in organic synthesis and medicinal chemistry . It is often used in the structural modification and synthesis of drug molecules . One of the primary targets of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound’s interaction with its targets involves two key processes: oxidative addition and transmetalation . In the oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the structural modification and synthesis of drug molecules .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure . For instance, the compound has a boiling point of 102-103 °C/20 mmHg , indicating that it would evaporate at high temperatures. Additionally, the compound is soluble in chloroform and ethyl acetate , suggesting that its action may be influenced by the presence of these solvents. It is also important to note that the compound should be stored in a dry, cool, and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-6-chloro-4-methylpyridine can be synthesized through several methods. One common approach involves the bromination of 2-chloro-4-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically occurs in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Another method involves the chlorination of 2-bromo-4-methylpyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride . This reaction is usually carried out under reflux conditions in an inert solvent like toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination or chlorination processes using the aforementioned reagents and conditions. The reactions are typically conducted in batch reactors with efficient stirring and temperature control to ensure high yields and purity of the product. The crude product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromo-6-chloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCBQYZKWWAKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455810
Record name 2-bromo-6-chloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157329-89-0
Record name 2-bromo-6-chloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 56 g 6-amino-2-bromo-4-methylpyridine in 500 ml of concentrated hydrochloric acid was cooled to -50° C. and saturated with gaseous HCl via a gas inlet. Under continuous cooling a solution of 25 g sodium nitrite in 60 ml water was added slowly. The reaction mixture was stirred for a further 2 hours at -50° C. The mixture was allowed to warm up to ambient temperature and set alkaline with a 50% aqueous solution of sodium hydroxide. The aqueous phase was extracted three times each with 200 ml dichloromethane. The combined extracts were dried with calcium chloride, and the solvent removed in vacuo to afford 22.5 g (40%) of 2-bromo-6-chloro-4-methylpyridine as a pale brown solid of melting point 76° C.
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Synthesis routes and methods II

Procedure details

Starting with 2-chloro-4-methylpyridine II, treatment with n-butyllithium in the presence of N,N-dimethylaminoethanol in hexane, followed by addition of carbon tetrabromide in THF affords 2-bromo-6-chloro-4-methylpyridine III. Compound III undergoes a palladium coupling with boronic acid IV in the presence of a base, such as Na2CO3, in a suitable solvent, such as DME, to give chloropyridine V.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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